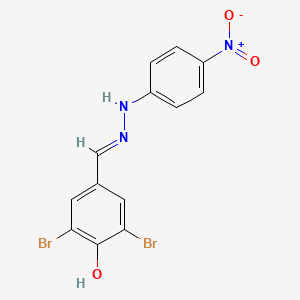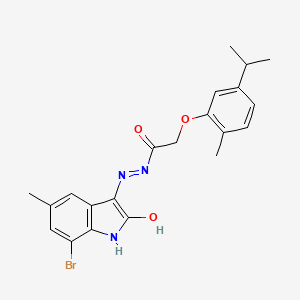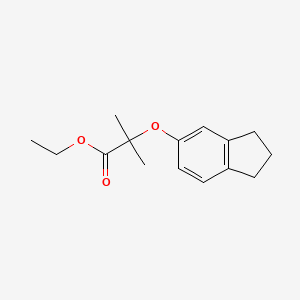
tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate, also known as CTC-96, is a cyclobutane-based compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate is not fully understood. However, it is believed that tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate induces cell death in cancer cells by disrupting the mitochondrial membrane potential and triggering apoptosis. Moreover, tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has been found to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, leading to the disruption of fungal cell growth.
Biochemical and Physiological Effects:
tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has been found to exhibit low toxicity in vitro and in vivo studies. It has been reported to have no adverse effects on the liver, kidney, or other vital organs. Additionally, tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has been found to have a low binding affinity for human serum albumin, indicating that it has a low potential for drug-drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate is its ease of synthesis, which makes it readily available for use in lab experiments. Additionally, tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has been found to be stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate is its low solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several potential future directions for the study of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate. One area of interest is the development of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate-based antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate and its potential applications in cancer therapy. Moreover, the synthesis of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate derivatives with improved solubility and bioavailability may lead to the development of more effective drugs.
Conclusion:
In conclusion, tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate is a cyclobutane-based compound that has demonstrated potential applications in medicinal chemistry, materials science, and organic synthesis. Its ease of synthesis, low toxicity, and stability make it a promising candidate for further study. Future research on tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate may lead to the development of new antimicrobial agents and cancer therapies.
Métodos De Síntesis
The synthesis of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate involves the reaction of cyclobutanone with ethyl diazoacetate in the presence of a catalyst, followed by the addition of propylmagnesium bromide and methyl iodide. The resulting product is then purified through column chromatography to obtain pure tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate. The yield of the synthesis process is approximately 50%.
Aplicaciones Científicas De Investigación
Tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has also demonstrated antifungal and antibacterial activity, making it a promising candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
tetramethyl 3,4-dipropylcyclobutane-1,1,2,2-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O8/c1-7-9-11-12(10-8-2)18(15(21)25-5,16(22)26-6)17(11,13(19)23-3)14(20)24-4/h11-12H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSQOTMLFICBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4-dimethoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6050607.png)
![N-ethyl-4-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6050615.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6050623.png)
![5-benzyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6050631.png)


![N-cyclopentyl-4-[(2-methoxy-5-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B6050651.png)
![7-bromo-5-methyl-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6050654.png)
![propyl N-[2-oxo-4-(2-oxo-2-propoxyethoxy)-2H-chromen-3-yl]-N-(phenylsulfonyl)glycinate](/img/structure/B6050659.png)

![2-cyano-N-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6050667.png)
![2-cyclopropyl-6-{[3-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6050674.png)
![1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-2-(methoxymethyl)piperidine](/img/structure/B6050677.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]pyridine](/img/structure/B6050687.png)